molecular formula C12H17NO2 B14860000 (1R,2S,3R)-3-amino-4-m-tolylcyclopentane-1,2-diol

(1R,2S,3R)-3-amino-4-m-tolylcyclopentane-1,2-diol

Cat. No.: B14860000
M. Wt: 207.27 g/mol
InChI Key: XKVIKQNAZKXWES-OMQAKBTRSA-N
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Description

(1R,2S,3R)-3-amino-4-m-tolylcyclopentane-1,2-diol is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a cyclopentane ring substituted with an amino group and a m-tolyl group, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R)-3-amino-4-m-tolylcyclopentane-1,2-diol typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method starts with the protection of hydroxyl groups followed by selective deprotection and functionalization steps. For instance, starting from a protected diol, selective deprotection and subsequent amination can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R)-3-amino-4-m-tolylcyclopentane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids under appropriate conditions.

    Reduction: The compound can be reduced to remove the amino group or to convert the hydroxyl groups to alkanes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new C-N bonds.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce various substituted cyclopentane derivatives.

Scientific Research Applications

(1R,2S,3R)-3-amino-4-m-tolylcyclopentane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S,3R)-3-amino-4-m-tolylcyclopentane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,3R,4R)-3-(Isobutylamino)-4-(3-pyridinyl)-1,2-cyclopentanediol
  • (1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane hydrochloride

Uniqueness

(1R,2S,3R)-3-amino-4-m-tolylcyclopentane-1,2-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(1R,2S,3R)-3-amino-4-(3-methylphenyl)cyclopentane-1,2-diol

InChI

InChI=1S/C12H17NO2/c1-7-3-2-4-8(5-7)9-6-10(14)12(15)11(9)13/h2-5,9-12,14-15H,6,13H2,1H3/t9?,10-,11-,12-/m1/s1

InChI Key

XKVIKQNAZKXWES-OMQAKBTRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2C[C@H]([C@H]([C@@H]2N)O)O

Canonical SMILES

CC1=CC(=CC=C1)C2CC(C(C2N)O)O

Origin of Product

United States

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